molecular formula C9H12N2 B067875 1H-Pyrazole, 4-(3,3-dimethyl-1-butynyl)-(9CI) CAS No. 189348-94-5

1H-Pyrazole, 4-(3,3-dimethyl-1-butynyl)-(9CI)

Cat. No.: B067875
CAS No.: 189348-94-5
M. Wt: 148.2 g/mol
InChI Key: XYCFHKFUUURKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 3,3-dimethyl-1-butynyl group attached to the fourth position of the pyrazole ring. The unique structure of 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole typically involves the reaction of 3,3-dimethyl-1-butyne with hydrazine derivatives. One common method includes the cyclization of 3,3-dimethyl-1-butyne with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions where the 3,3-dimethyl-1-butynyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde
  • 4-(3,3-Dimethyl-1-butynyl)-styrene

Uniqueness

4-(3,3-Dimethyl-1-butynyl)-1H-pyrazole is unique due to its specific structural features, such as the presence of both a pyrazole ring and a 3,3-dimethyl-1-butynyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

189348-94-5

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

4-(3,3-dimethylbut-1-ynyl)-1H-pyrazole

InChI

InChI=1S/C9H12N2/c1-9(2,3)5-4-8-6-10-11-7-8/h6-7H,1-3H3,(H,10,11)

InChI Key

XYCFHKFUUURKKU-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CC1=CNN=C1

Canonical SMILES

CC(C)(C)C#CC1=CNN=C1

Synonyms

1H-Pyrazole, 4-(3,3-dimethyl-1-butynyl)- (9CI)

Origin of Product

United States

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